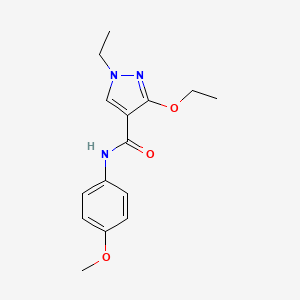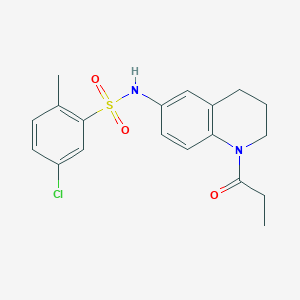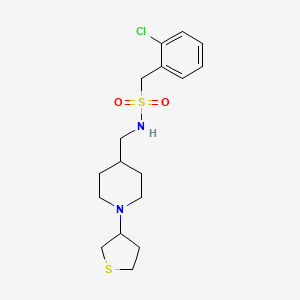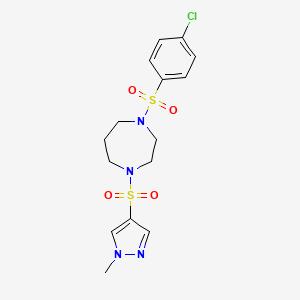![molecular formula C23H31N5O4 B2699706 3-[4-(3-isopropoxypropyl)-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl]-N-(tetrahydrofuran-2-ylmethyl)propanamide CAS No. 902933-07-7](/img/structure/B2699706.png)
3-[4-(3-isopropoxypropyl)-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl]-N-(tetrahydrofuran-2-ylmethyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a derivative of [1,2,4]triazolo[4,3-a]quinazoline . Compounds with this core structure have been studied for their DNA intercalation activities as anticancer agents .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined by techniques such as X-ray crystallography . This would provide detailed information about the arrangement of atoms in the molecule.Scientific Research Applications
Novel Synthesis Approaches
One area of application involves the development of novel synthetic approaches for triazoloquinazoline derivatives. For instance, Chern et al. (1988) explored reactions of anthranilamide with isocyanates, leading to a new method for synthesizing oxazoloquinazolinones and triazinoquinazolinones, showcasing the chemical versatility of these compounds Chern et al., 1988. This research demonstrates the potential for triazoloquinazoline derivatives to be synthesized through innovative routes, expanding the toolkit for creating new compounds with potential biological activity.
Pharmacological Activity
Another significant area of application is the investigation into the pharmacological activity of triazoloquinazoline derivatives. Francis et al. (1991) conducted a study on the benzodiazepine binding activity of a series of novel triazoloquinazolin-5(6H)-ones, identifying compounds with potent benzodiazepine antagonistic properties in rat models Francis et al., 1991. This research highlights the potential for triazoloquinazoline derivatives to modulate benzodiazepine receptors, suggesting applications in developing new therapeutics for disorders related to the central nervous system.
Anticancer Activity
Furthermore, research into the anticancer activity of triazoloquinazoline derivatives has yielded promising results. Reddy et al. (2015) designed and synthesized a series of triazoloquinoline derivatives, evaluating their in vitro anticancer activity against human neuroblastoma and colon carcinoma cell lines. Some compounds exhibited significant cytotoxicity, pointing to the potential of triazoloquinazoline derivatives as candidates for anticancer drug development Reddy et al., 2015.
Antimicrobial Studies
Additionally, antimicrobial studies on novel quinazolinones fused with triazole and triazine rings, including triazoloquinazoline derivatives, have demonstrated significant antibacterial and antifungal activities. This suggests their potential use in developing new antimicrobial agents to combat resistant strains of bacteria and fungi Pandey et al., 2009.
Mechanism of Action
Triazoles
are a class of five-membered heterocyclic compounds containing three nitrogen atoms . They are known to bind with a variety of enzymes and receptors in biological systems, showing versatile biological activities . Triazoles have been used in the development of a wide range of drugs with antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular activities .
Quinazolines
are another class of heterocyclic compounds that have been extensively studied for their medicinal properties. They have been found to exhibit a wide range of biological activities, including antibacterial, antifungal, antiviral, anti-inflammatory, and anticancer effects .
Future Directions
properties
IUPAC Name |
N-(oxolan-2-ylmethyl)-3-[5-oxo-4-(3-propan-2-yloxypropyl)-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31N5O4/c1-16(2)31-14-6-12-27-22(30)18-8-3-4-9-19(18)28-20(25-26-23(27)28)10-11-21(29)24-15-17-7-5-13-32-17/h3-4,8-9,16-17H,5-7,10-15H2,1-2H3,(H,24,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGDUZYJVQKPGFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCCCN1C(=O)C2=CC=CC=C2N3C1=NN=C3CCC(=O)NCC4CCCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl (E)-4-[4-(naphthalene-1-carbonyl)piperazin-1-yl]-4-oxobut-2-enoate](/img/structure/B2699623.png)

![2-(4-chlorophenoxy)-1-(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)ethan-1-one](/img/structure/B2699625.png)


![(3-fluorophenyl)(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2699633.png)



![2-[(5Z)-5-[(2-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-phenylpropanoic acid](/img/structure/B2699637.png)


![N-(5-chloro-2-methylphenyl)-2-{14-oxo-9-thia-11,13,15,16-tetraazatetracyclo[8.7.0.0^{2,8}.0^{13,17}]heptadeca-1(10),2(8),11,16-tetraen-15-yl}acetamide](/img/structure/B2699643.png)
